molecular formula C7H4ClF3N4O B2669427 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 561009-04-9

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B2669427
CAS No.: 561009-04-9
M. Wt: 252.58
InChI Key: UVIJXEWJIYFVBN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 561009-04-9) is a high-value chemical building block for medicinal chemistry and neuroscience research. This compound features a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group on a [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold, making it a versatile intermediate for the synthesis of more complex molecules. Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have been identified as positive modulators of the GABAA receptor, showing potent anticonvulsant activity in preclinical studies with a favorable neurotoxicity profile . This specific pharmacological activity makes related derivatives promising candidates for the research and development of new therapies for epilepsy and other neurological disorders . Furthermore, the [1,2,4]triazolo[1,5-a]pyrimidine core is a structure of interest in other therapeutic areas, with research highlighting its potential as a scaffold for developing PDE2 inhibitors and CCR2b receptor antagonists for investigating inflammatory diseases and atherosclerosis . The presence of the chloromethyl group allows for further functionalization, enabling researchers to create amide derivatives or link the core structure to other molecular entities via nucleophilic substitution. The trifluoromethyl group is a common motif in modern drug discovery due to its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 561009-04-9 Molecular Formula : C7H4ClF3N4O Molecular Weight : 252.6 g/mol Purity : 95% (as per a commercial supplier's specification)

Properties

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4O/c8-2-3-1-4(16)15-6(12-3)13-5(14-15)7(9,10)11/h1H,2H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIJXEWJIYFVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=C(NN2C1=O)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561009-04-9
Record name 5-(chloromethyl)-2-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the formation of the triazolopyrimidine core followed by the introduction of the chloromethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring. Subsequent chloromethylation and trifluoromethylation steps are carried out using reagents such as chloromethyl methyl ether and trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted triazolopyrimidines, while oxidation reactions can lead to the formation of N-oxides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit potent anticancer properties. For instance, derivatives of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one have been synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies have shown that modifications at the 2 and 6 positions of the triazole ring can enhance potency against various cancer cell lines. Notably, some derivatives have demonstrated IC50 values in the nanomolar range against c-Met kinases, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain derivatives possess significant inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis or protein function. This potential makes it a candidate for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Agrochemical Applications

Fungicides and Herbicides
The unique chemical structure of this compound has led to its exploration as a fungicide and herbicide. Research indicates that triazole-containing compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis in fungi. This mechanism is similar to that of established fungicides like azoles, suggesting that this compound could be developed into effective agricultural chemicals .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The presence of the triazole ring can improve the thermal degradation temperature of polymers while maintaining flexibility. This application is particularly relevant in developing high-performance materials for electronics and aerospace industries .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityPotent inhibition of c-Met kinases; nanomolar IC50 values .
Antimicrobial PropertiesSignificant activity against various bacterial strains .
AgrochemicalFungicides and HerbicidesEffective inhibition of fungal growth; potential as new agrochemicals .
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical properties in polymers .

Case Study 1: Anticancer Activity

In a study published in Molecular Pharmacology, researchers synthesized a series of derivatives based on the triazolo-pyrimidine scaffold. One derivative exhibited an IC50 value of 0.005 µM against c-Met kinases and showed favorable pharmacokinetics in preclinical models. This compound was selected for further clinical evaluation due to its promising efficacy against non-small cell lung cancer .

Case Study 2: Antimicrobial Efficacy

A recent publication evaluated the antimicrobial properties of several triazole derivatives against resistant bacterial strains. The study found that one derivative significantly inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to irreversible inhibition or activation of biological pathways .

Comparison with Similar Compounds

The triazolopyrimidinone scaffold is highly modular, allowing structural modifications that influence pharmacological and physicochemical properties. Below is a detailed comparison of the target compound with key analogs:

Structural Analogues with Substituent Variations
2.1.1. 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • Substituents : Phenyl group at position 2 (vs. trifluoromethyl in the target).
  • Activity : Shares the same IC50 (28 µM) against FABP4, suggesting the chloromethyl group at position 5 is critical for binding .
  • Key Difference : The phenyl group may reduce metabolic stability compared to the electron-withdrawing trifluoromethyl group in the target compound.
2.1.2. S1-TP (5-(Chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7(3H)-one)
  • Substituents : 4-Methoxyphenyl at position 2.
  • Electrochemical Behavior : Exhibits oxidation at +1.2 V (vs. Ag/AgCl) in voltammetric studies, attributed to the electron-donating methoxy group .
2.1.3. 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • Substituents : Carboxylic acid at position 7 (vs. ketone in the target).
  • Implications : The carboxylic acid group enhances solubility but may reduce membrane permeability compared to the target compound’s neutral ketone .

Key Observations :

  • The chloromethyl group at position 5 is conserved in FABP4 inhibitors, highlighting its role in target binding .
  • Trifluoromethyl at position 2 enhances metabolic stability compared to phenyl or methoxyphenyl groups .
  • Electrochemical profiles vary significantly: electron-withdrawing groups (e.g., CF3) lower oxidation potentials, influencing redox-mediated toxicity .

Biological Activity

5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one (CAS Number: 561009-04-9) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H4ClF3N4O
  • Molecular Weight : 252.58 g/mol
  • CAS Number : 561009-04-9

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate chloromethyl and trifluoromethyl groups into the triazole-pyrimidine framework. The synthetic pathway may include the formation of the triazole ring followed by functionalization at specific positions to enhance biological activity.

Antiproliferative Activity

Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolo[1,5-a][1,3,5]triazines demonstrate potent activity against breast, colon, and lung cancer cell lines. The mechanism of action is not solely through inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be involved in their antiproliferative effects .

Antibacterial Activity

In vitro studies have highlighted the antibacterial properties of similar triazole derivatives. For example, compounds with structural similarities to this compound have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed for these compounds indicate their potential as lead compounds in antibiotic development .

Anti-inflammatory Properties

Recent investigations have also focused on the anti-inflammatory potential of pyrimidine derivatives. Compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For instance, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at specific positions on the triazole or pyrimidine rings can significantly influence their potency and selectivity:

Modification Effect on Activity
Chloromethyl GroupEnhances lipophilicity and cellular uptake
Trifluoromethyl GroupIncreases metabolic stability
Aryl SubstituentsVarying substituents can modulate receptor affinity

These modifications can lead to improved efficacy against targeted diseases while minimizing side effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Study on Antiproliferative Activity : A series of triazolo derivatives were tested against various cancer cell lines with notable results indicating selective cytotoxicity .
  • Antibacterial Evaluation : Compounds were subjected to microbroth dilution assays revealing promising antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Assessment : In vivo models demonstrated that certain derivatives significantly reduced inflammation markers compared to controls .

Q & A

Q. How does the trifluoromethyl group influence electrochemical behavior, and what mechanistic insights can be derived?

  • Methodology : Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF6_6 in acetonitrile). The trifluoromethyl group enhances electron-withdrawing effects, shifting oxidation potentials by +0.2–0.4 V compared to non-fluorinated analogs .
  • Data Interpretation : Correlate redox peaks with HOMO-LUMO gaps calculated via computational chemistry tools (e.g., Gaussian 09) .

Q. What strategies mitigate conflicting data in DNA interaction studies involving this compound?

  • Methodology : Use a combination of techniques:
  • Electrochemical : Measure changes in guanine oxidation current via DNA-modified electrodes .
  • Spectroscopic : Employ UV-vis titration and fluorescence quenching to calculate binding constants (e.g., Kb104M1K_b \approx 10^4 \, \text{M}^{-1}) .
  • Contradiction Resolution : Discrepancies may arise from intercalation vs. groove-binding modes; molecular docking (AutoDock Vina) can clarify dominant interactions .

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets like fatty acid binding protein 4 (FABP4)?

  • Methodology :
  • Docking : Use PDB structures (e.g., 3RYL for FABP4) and optimize ligand poses with AMBER force fields. The chloromethyl group shows strong hydrophobic interactions with Val25 and Phe57 residues .
  • Validation : Compare in silico binding scores (ΔG9.2kcal/mol\Delta G \approx -9.2 \, \text{kcal/mol}) with in vitro inhibition assays (IC50_{50} ~ 5 µM) .

Q. What synthetic modifications improve corrosion inhibition efficiency on copper surfaces?

  • Methodology : Test derivatives with varying substituents (e.g., morpholinomethyl vs. piperidinomethyl) in 3.5% NaCl solution using potentiodynamic polarization. The trifluoromethyl group enhances adsorption efficiency (η%85%\eta \% \geq 85\%) by forming stable Cu-Cl-F surface complexes .
  • Advanced Analysis : Electrochemical impedance spectroscopy (EIS) reveals a 2.5-fold increase in charge-transfer resistance (RctR_{ct}) compared to control inhibitors .

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